![molecular formula C12H8ClN3O3S2 B2722831 3-{[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]amino}-2-thioxo-1,3-thiazolan-4-one CAS No. 882750-06-3](/img/structure/B2722831.png)
3-{[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]amino}-2-thioxo-1,3-thiazolan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-{[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]amino}-2-thioxo-1,3-thiazolan-4-one” is a chemical compound with the molecular formula C12H8ClN3O3S2. It is a complex organic compound that contains several functional groups, including a thiazole ring, a nitro group, and a chloro group .
Synthesis Analysis
The synthesis of this compound involves several steps, and the exact process can vary depending on the specific methods used. Unfortunately, the exact synthesis process for this compound is not detailed in the available literature .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. The 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule, respectively . The IR spectrum provides information about the functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. The compound’s molecular weight is 341.78. Other properties such as melting point, boiling point, and density are not specified in the available literature .Scientific Research Applications
Synthesis and Medicinal Chemistry
A notable application of compounds related to 3-{[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]amino}-2-thioxo-1,3-thiazolan-4-one is in the synthesis of novel heterocyclic compounds with potential medicinal properties. For instance, a series of novel 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones, referred to as Ciminalum–thiazolidinone hybrid molecules, were synthesized and exhibited significant antimitotic activity against various cancer cell lines, including leukemia, colon cancer, CNS cancer, melanoma, gastric cancer, and breast cancers. These compounds demonstrated low toxicity towards normal human blood lymphocytes, indicating a potentially wide therapeutic range (Buzun et al., 2021).
Synthetic Pathways and Heterocyclic Chemistry
The chemical also plays a role in the development of synthetic pathways for creating heterocyclic compounds. A convenient approach towards the synthesis of 2- and 3-aminobenzo[b]thiophenes was developed, showcasing the compound's utility in generating derivatives through the Willgerodt–Kindler reaction with primary or secondary amines and sulfur. This method provides a straightforward pathway to synthesize heterocyclic compounds that are valuable in various chemical and pharmaceutical applications (Androsov et al., 2010).
Another example includes the synthesis of 1,1-dialkylindolium-2-thiolates through a base-induced transformation of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole in the presence of secondary amines. This transformation demonstrates the compound's reactivity and its potential as an intermediate in the synthesis of complex heterocyclic structures (Androsov, 2008).
Antimicrobial and Antioxidant Activities
Linked heterocyclic compounds containing pyrazole-pyrimidine-thiazolidin-4-one demonstrated antimicrobial activity against various bacteria and fungi, highlighting the compound's role in the development of new antimicrobial agents. Compounds with specific moieties showed good inhibitory activity against tested organisms, indicating the potential for creating targeted antimicrobial therapies (Reddy et al., 2010).
Mechanism of Action
Thiazoles
are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .
Indole derivatives
possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
properties
IUPAC Name |
3-[(E)-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]amino]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O3S2/c13-9(6-14-15-11(17)7-21-12(15)20)5-8-1-3-10(4-2-8)16(18)19/h1-6H,7H2/b9-5-,14-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRNRQYDRKBIJX-XPYUXOTHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)N=CC(=CC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N(C(=S)S1)/N=C/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(hydrazinecarbonyl)-2-methylpropyl]adamantane-1-carboxamide](/img/structure/B2722748.png)
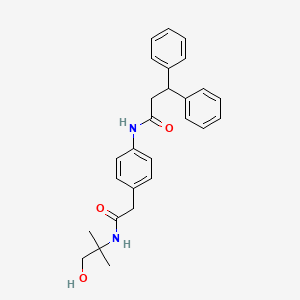


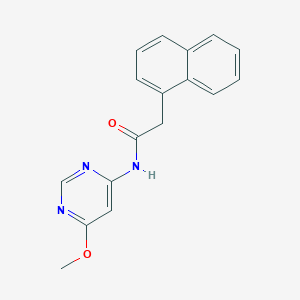
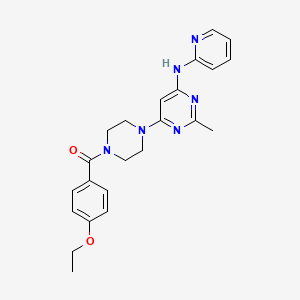

![4-tert-butyl-N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2722758.png)
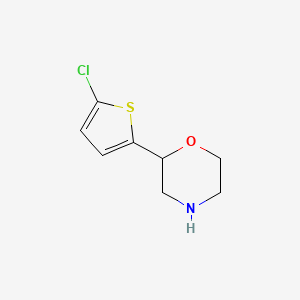
![Benzyl N-[4-(3-fluorooxetan-3-yl)phenyl]carbamate](/img/structure/B2722761.png)
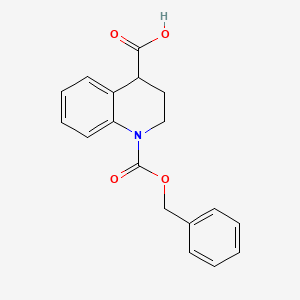
![7-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2722763.png)

